molecular formula C6H10OS B14707007 Oxirane, [(2-propenylthio)methyl]- CAS No. 24376-05-4

Oxirane, [(2-propenylthio)methyl]-

Cat. No.: B14707007
CAS No.: 24376-05-4
M. Wt: 130.21 g/mol
InChI Key: KMSNRJYKWDIQKV-UHFFFAOYSA-N
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Description

Oxirane, [(2-propenylthio)methyl]- is a chemical compound with the molecular formula C6H10OS. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [(2-propenylthio)methyl]- typically involves the reaction of an allyl thiol with an epoxide precursor. One common method is the reaction of allyl mercaptan with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Oxirane, [(2-propenylthio)methyl]- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [(2-propenylthio)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Oxirane, [(2-propenylthio)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Oxirane, [(2-propenylthio)methyl]- involves the reactivity of the epoxide ring. The strained ring structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and the reaction conditions. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, [(2-propenyloxy)methyl]-: Similar in structure but contains an oxygen atom instead of a sulfur atom.

    Oxirane, 2-methyl-2-phenyl-: Contains a phenyl group and a methyl group attached to the epoxide ring.

    Oxirane, 2-methyl-: A simpler epoxide with a methyl group attached to the ring.

Uniqueness

Oxirane, [(2-propenylthio)methyl]- is unique due to the presence of the sulfur atom, which imparts different chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in different types of chemical reactions, such as the formation of sulfoxides and sulfones, which are not possible with oxygen-containing epoxides.

Properties

IUPAC Name

2-(prop-2-enylsulfanylmethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-2-3-8-5-6-4-7-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSNRJYKWDIQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482119
Record name Oxirane, [(2-propenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24376-05-4
Record name Oxirane, [(2-propenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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